[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine
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Overview
Description
[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine is a complex organic compound that features an indole moiety linked to a trimethoxybenzyl group via an ethylamine chain
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The compound’s interaction with its targets could result in changes at the molecular level, which then translate into its observed biological effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a range of molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may influence cell function .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that indole derivatives can be synthesized for screening different pharmacological activities .
Dosage Effects in Animal Models
One study reported that a compound reduced paw volume, inflammation, and pannus formation in arthritic rats .
Metabolic Pathways
Indole is an important heterocyclic system that provides the skeleton to many alkaloids .
Transport and Distribution
Indole derivatives are known to bind with high affinity to multiple receptors .
Subcellular Localization
Indole derivatives are known to have diverse biological activities, suggesting that they may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethylamine Chain: The indole derivative is then reacted with ethylamine in the presence of a suitable catalyst to form the ethylamine-linked indole.
Introduction of the Trimethoxybenzyl Group: The final step involves the alkylation of the ethylamine-linked indole with 3,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- [2-(1H-Indol-3-yl)-ethyl]-(3,4-dimethoxy-benzyl)-amine
- [2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-phenyl)-amine
Uniqueness
[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine is unique due to the presence of the trimethoxybenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-10-14(11-19(24-2)20(18)25-3)12-21-9-8-15-13-22-17-7-5-4-6-16(15)17/h4-7,10-11,13,21-22H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBXOBIDNOBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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